![molecular formula C18H12Cl2N2S B2641007 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine CAS No. 400077-95-4](/img/structure/B2641007.png)
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
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Description
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a chemical compound . It is a derivative of benzothiazine, a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine .
Synthesis Analysis
The synthesis of similar compounds involves the sequential treatment of 4-bromo-3,6-dichloropyridazine with 2-aminothiophenol and a secondary amine, followed by heterocyclization in the presence of sodium amide . This process results in the formation of 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines .Molecular Structure Analysis
The molecular structure of 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is C18H12Cl2N2S with a molecular weight of 359.27 .Chemical Reactions Analysis
The synthesis of 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines starts from 3-bromomaleic anhydride. This compound reacts with hydrazine hydrochloride to give 4-bromo-1,2-dihydropyridazine-3,6-dione. Chlorination of this compound with phosphoryl chloride yields 4-bromo-3,6-dichloropyridazine. This compound is converted to 3-[(3,6-dichloropyridazine-4-yl)thio]aniline by selective displacement of the 4-bromine atom with 2-aminothiophenol in acetonitrile at room temperature .Scientific Research Applications
Chemical Reactions and Stability
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine and its derivatives are involved in various chemical reactions. For instance, 10H-pyrido[3,2-b][1,4]benzothiazines react with n-butyllithium and acyl or sulfonyl chlorides, yielding a range of products like 1,2-dihydropyridines and 4-substituted derivatives. The stability of these compounds is attributed to the sulfur atom's ability to stabilize adjacent carbanions (Pasutto & Knaus, 1979).
Anti-Tumor Potential
A series of derivatives of 10H-pyrido[3,2-b][1,4]benzothiazine have been synthesized and characterized for their potential anti-cancer properties. Molecular docking studies revealed significant interactions with cancer receptors, indicating potential therapeutic applications (Onoabedje et al., 2019).
Antimicrobial Properties
Derivatives of 10H-pyrido[3,2-b][1,4]benzothiazine, like the quinolonecarboxylic acids, have shown potent antibacterial activities against both Gram-positive and Gram-negative pathogens, making them promising candidates for developing new antibacterial agents (Cecchetti et al., 1987).
properties
IUPAC Name |
10-[(3,4-dichlorophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2S/c19-13-8-7-12(10-14(13)20)11-22-15-4-1-2-5-16(15)23-17-6-3-9-21-18(17)22/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNSXQXPXXWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine |
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